molecular formula C7H10ClN3O2 B6219786 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride CAS No. 2751611-95-5

5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride

Cat. No.: B6219786
CAS No.: 2751611-95-5
M. Wt: 203.6
InChI Key:
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and α-haloketones under basic conditions.

    Carboxylation: The imidazo[1,2-a]pyrazine core is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Purification: Use of crystallization or chromatography techniques to isolate the desired product.

    Scalability: Adapting laboratory-scale procedures to industrial-scale production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives with higher oxidation states.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride: has diverse applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction and metabolic pathways, by binding to its targets and altering their activity.

Comparison with Similar Compounds

    5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring, leading to different electronic properties and biological activities.

    5H,6H,7H,8H-imidazo[1,2-a]quinoxaline-2-carboxylic acid hydrochloride: Contains a quinoxaline ring, which may confer different pharmacological properties.

Uniqueness

  • The unique imidazo[1,2-a]pyrazine core structure of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride provides distinct electronic and steric properties, making it a valuable scaffold in drug design and synthesis.

List of Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • 5H,6H,7H,8H-imidazo[1,2-a]quinoxaline-2-carboxylic acid hydrochloride
  • 5H,6H,7H,8H-imidazo[1,2-a]benzimidazole-2-carboxylic acid hydrochloride

Properties

CAS No.

2751611-95-5

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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